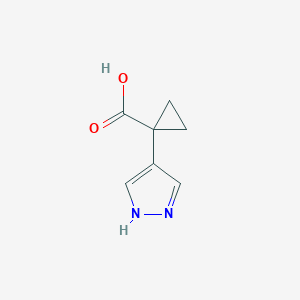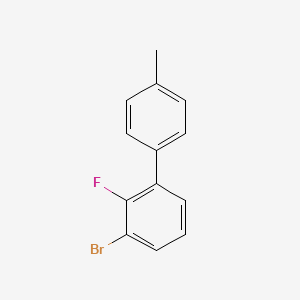
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and a methyl-substituted phenyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the bromination and fluorination of a methyl-substituted benzene ring. The reaction typically uses bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions to achieve the desired substitution pattern.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a boronic acid derivative with a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Stille, and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Amines, thiols, or other substituted aromatic compounds.
Cross-Coupling Reactions: Biaryl compounds or extended aromatic systems.
Oxidation: Ketones or carboxylic acids.
Reduction: Dehalogenated aromatic compounds.
科学研究应用
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as liquid crystals and polymers with specific electronic properties.
Pharmaceuticals: It is a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Biology: The compound is used in the study of biological pathways and the development of chemical probes for biological research.
作用机制
The mechanism of action of 1-Bromo-2-fluoro-3-(4-methylphenyl)benzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack.
Cross-Coupling Reactions: The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Nucleophilic Substitution: The bromine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.
相似化合物的比较
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-Bromo-2-fluoro-4-methylbenzene: Positional isomer with the methyl group in a different position, affecting its chemical properties and reactivity.
1-Bromo-3-fluorobenzene: Another positional isomer with different substitution patterns and reactivity.
Uniqueness
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective organic transformations and the synthesis of specialized compounds.
属性
分子式 |
C13H10BrF |
|---|---|
分子量 |
265.12 g/mol |
IUPAC 名称 |
1-bromo-2-fluoro-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10BrF/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h2-8H,1H3 |
InChI 键 |
VGKALXRGJAZXKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



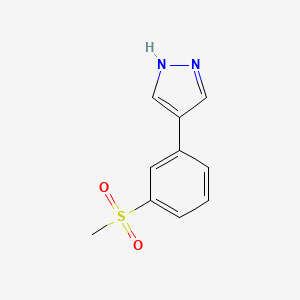
![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
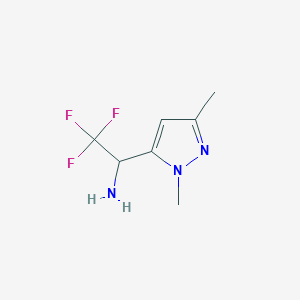
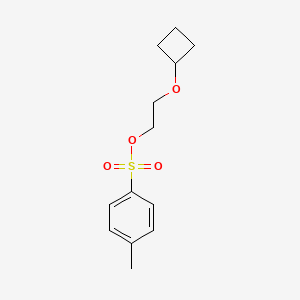
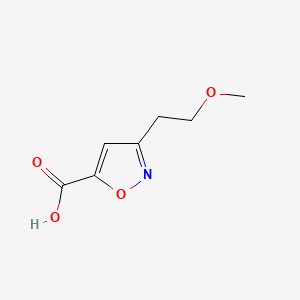
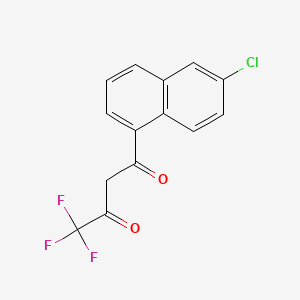
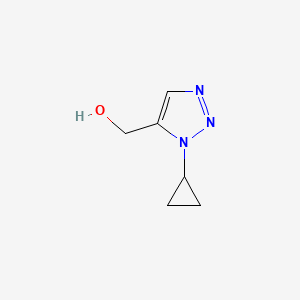
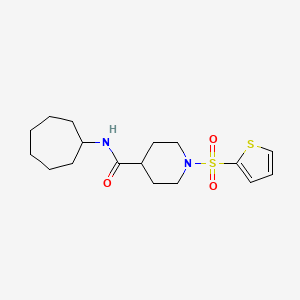
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
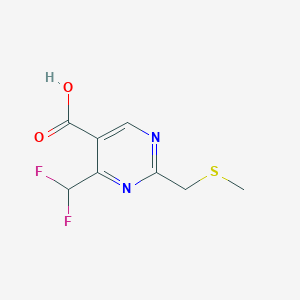

![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
